molecular formula C12H15N3 B4934916 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No. B4934916
M. Wt: 201.27 g/mol
InChI Key: KUZYYGIFIGJVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in disease processes.
Biochemical and Physiological Effects:
2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various tumor cell lines and to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole in lab experiments is its relatively simple synthesis. Additionally, this compound exhibits a range of biological activities, making it a useful tool for studying various disease processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One area of interest is the development of novel therapeutics based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its potential applications in various disease contexts. Finally, there is a need for more studies examining the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can be achieved through a variety of methods. One commonly used approach involves the reaction of 2-aminobenzimidazole with ethyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-14-7-8-15-11-6-4-3-5-10(11)13-12(15)9-14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZYYGIFIGJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN2C(=NC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.